molecular formula C17H36N2O B14555324 N-(2-Aminoethyl)pentadecanamide CAS No. 61762-40-1

N-(2-Aminoethyl)pentadecanamide

Cat. No.: B14555324
CAS No.: 61762-40-1
M. Wt: 284.5 g/mol
InChI Key: JXYKNMOENJZPOQ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)pentadecanamide is a synthetic fatty acid amide of significant interest in biochemical and pharmacological research. This compound belongs to the class of N-acylethanolamines (NAEs), endogenous lipids known for their diverse signaling roles . Like its structural analog palmitoylethanolamide (PEA), it is hypothesized to interact with key cellular pathways, including those involving the peroxisome proliferator-activated receptor-alpha (PPAR-α), which may confer anti-inflammatory properties . Research into related NAEs suggests potential applications in the study of neuroprotection, as these molecules are often upregulated in response to cellular injury and oxidative stress . The compound's mechanism of action may also involve the indirect modulation of the endocannabinoid system, potentially influencing receptors such as CB1 and CB2, making it a valuable tool for probing complex lipid-mediated signaling networks . Its long-chain pentadecanamide structure makes it a relevant molecule for studying lipid metabolism and the activity of hydrolyzing enzymes like fatty-acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

61762-40-1

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

N-(2-aminoethyl)pentadecanamide

InChI

InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19-16-15-18/h2-16,18H2,1H3,(H,19,20)

InChI Key

JXYKNMOENJZPOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NCCN

Origin of Product

United States

Preparation Methods

Direct Amidation Using Carbodiimide Coupling Reagents

The most common method involves activating pentadecanoic acid with carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often paired with hydroxybenzotriazole (HOBt) to minimize racemization. Ethanolamine is reacted with the activated acid in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

  • Activation : Pentadecanoic acid (1 equiv) is dissolved in anhydrous DCM, followed by sequential addition of HOBt (1.2 equiv) and EDC (1.5 equiv). The mixture is stirred at 0–5°C for 30 minutes.
  • Coupling : Ethanolamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) are added dropwise. The reaction proceeds at room temperature for 12–18 hours.
  • Workup : The mixture is washed with dilute HCl (5%), sodium bicarbonate (5%), and brine. The organic layer is dried over magnesium sulfate and concentrated.
  • Purification : Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield N-(2-aminoethyl)pentadecanamide as a white solid.

Key Data :

  • Yield : 65–75% (theoretical based on analogous reactions).
  • Purity : >95% (confirmed by reversed-phase HPLC).

Acyl Chloride Intermediate Method

This two-step approach involves converting pentadecanoic acid to its reactive acyl chloride before coupling with ethanolamine.

Procedure :

  • Acyl Chloride Formation : Pentadecanoic acid (1 equiv) is refluxed with thionyl chloride (SOCl₂, 3 equiv) in anhydrous toluene for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Amidation : The acyl chloride is dissolved in THF and added dropwise to a cooled (0°C) solution of ethanolamine (1.2 equiv) and triethylamine (TEA, 2.5 equiv). After stirring for 4 hours, the mixture is diluted with water and extracted with ethyl acetate.
  • Purification : Flash chromatography (hexane/acetone) isolates the product.

Key Data :

  • Yield : 70–80%.
  • Advantage : Higher reactivity of acyl chloride reduces reaction time.

Solid-Phase Synthesis with Protecting Groups

For enhanced control, the primary amine of ethanolamine is protected with a tert-butoxycarbonyl (Boc) group prior to coupling.

Procedure :

  • Protection : Ethanolamine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in THF/water (1:1) with sodium hydroxide (1.5 equiv) at 0°C for 2 hours.
  • Activation and Coupling : Boc-protected ethanolamine is reacted with pentadecanoic acid using HATU (1.1 equiv) and DIPEA (3 equiv) in DCM.
  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA, 95%) in DCM for 1 hour.
  • Purification : Neutralization with sodium bicarbonate followed by extraction and chromatography.

Key Data :

  • Yield : 60–70% after deprotection.
  • Purity : >98% (LC-MS).

Analytical Characterization

Mass Spectrometry (MS)

  • ESI-QTOF-MS : A prominent [M+H]⁺ ion at $$ m/z $$ 286.2741 aligns with the molecular formula $$ \text{C}{17}\text{H}{35}\text{NO}_2 $$ (calcd. 286.2743).
  • Fragmentation : Key fragments at $$ m/z $$ 269.2473 (loss of NH₂CH₂CH₂OH) and $$ m/z $$ 62.0595 (protonated ethanolamine) confirm the structure.

Discussion of Method Efficacy

Method Yield (%) Purity (%) Complexity
Direct Amidation (EDC) 65–75 >95 Moderate
Acyl Chloride 70–80 >90 High
Solid-Phase (Boc) 60–70 >98 High

The acyl chloride method offers higher yields but involves hazardous reagents (SOCl₂). Solid-phase synthesis, while complex, ensures high purity, making it preferable for pharmaceutical applications. Direct amidation strikes a balance between safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Aminoethyl)pentadecanamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)pentadecanamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and hydrolysis. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: this compound has potential applications in drug development, particularly in the design of amide-based pharmaceuticals. Its long aliphatic chain may impart unique pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)pentadecanamide depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the long aliphatic chain can interact with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Example: N-(2-Hydroxyethyl)arachidonylamide (Anandamide)

  • Structure : Arachidonyl (20-carbon, polyunsaturated) chain + 2-hydroxyethyl group.
  • Activity: High-affinity cannabinoid receptor (CB1) agonist due to optimal hydrogen bonding via the hydroxyl group .
  • Comparison: Replacing the hydroxyl with an aminoethyl group (as in N-(2-Aminoethyl)pentadecanamide) reduces receptor affinity. In CB1 binding assays, N-(2-Aminoethyl)arachidonylamide showed poor interaction, likely due to increased basicity and steric hindrance from the amino group .

Table 1: Substituent Impact on Receptor Binding

Compound Substituent CB1 Affinity (Relative to Anandamide)
N-(2-Hydroxyethyl)arachidonylamide 2-Hydroxyethyl 100% (reference)
N-(2-Aminoethyl)arachidonylamide 2-Aminoethyl <5%
N-Propylarachidonylamide Propyl ~300%

Source: Adapted from cannabinoid receptor binding studies .

Hydrocarbon Chain Length and Saturation

Example 1: Pentadecanamide vs. Arachidonylamide

  • This compound: Saturated 15-carbon chain.
  • N-(2-Hydroxyethyl)arachidonylamide : Unsaturated 20-carbon chain.
  • Impact : Shorter, saturated chains (e.g., pentadecanamide) may reduce lipid membrane integration compared to longer, unsaturated chains. This could limit applications in drug delivery systems requiring high lipophilicity .

Example 2: Pesticide Acetamides ()

  • Compounds : Alachlor, Pretilachlor (chloroacetamides with aromatic substituents).
  • Activity : Herbicidal action via inhibition of fatty acid synthesis.

Table 2: Drug Delivery Vehicle Comparison

Compound Structure Type Key Property
PAsp(EDA) Polymeric pH-responsive transfection
This compound Monomeric lipid Potential membrane integration

Source: Nanomedicine-based delivery systems .

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the thermal stability of N-(2-Aminoethyl)pentadecanamide in gelation studies?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability. For example, TGA can identify decomposition temperatures (e.g., sharp single-stage decomposition above 300°C observed in N-(2-aminoethyl)-oleamide gels), while DSC detects phase transitions like smectic/mesophasic changes . These techniques should be calibrated using inert atmospheres to avoid oxidative degradation. Baseline correction and heating rates of 5–10°C/min are recommended for reproducibility .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are standard for structural validation. For amide bond confirmation, Fourier-transform infrared spectroscopy (FTIR) can detect N-H stretching (≈3300 cm⁻¹) and carbonyl vibrations (≈1640 cm⁻¹). Cross-referencing with mass spectrometry (MS) ensures molecular weight accuracy. Purity thresholds ≥95% are advisable for experimental consistency, as noted in analogous amide syntheses .

Advanced Research Questions

Q. How do alkyl chain length variations (e.g., oleamide vs. pentadecanamide) influence phase behavior in gelation systems?

  • Methodological Answer : Comparative TGA-DSC studies of homologs like N-(2-aminoethyl)-oleamide (C18:1) and pentadecanamide (C15:0) reveal chain-length-dependent phase transitions. Longer chains (e.g., oleamide) exhibit broader mesophasic ranges due to increased van der Waals interactions, while shorter chains (e.g., pentadecanamide) may show sharper endothermic peaks. Computational modeling (e.g., molecular dynamics) can predict packing efficiency and gelator-oil interactions .

Q. What experimental strategies resolve contradictions in thermal decomposition data across studies?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 300°C vs. 320°C) may arise from impurities or instrumental variability. To address this:

  • Standardize sample preparation (e.g., lyophilization to remove residual solvents).
  • Validate TGA data with kinetic models (e.g., Flynn-Wall-Ozawa method) to isolate decomposition mechanisms.
  • Cross-validate using multiple techniques, such as isothermal thermogravimetry or evolved gas analysis (EGA) .

Q. How can molecular dynamics (MD) simulations inform the design of lipid bilayer interaction studies for this compound?

  • Methodological Answer : MD simulations can model the compound’s insertion into lipid bilayers, predicting parameters like partition coefficients and membrane fluidity effects. For example, the aminoethyl group may enhance hydrogen bonding with phospholipid headgroups, while the pentadecanamide tail aligns with hydrophobic cores. Experimental validation via fluorescence anisotropy or surface plasmon resonance (SPR) is recommended to quantify binding affinities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s mesophasic behavior?

  • Methodological Answer : Contradictions in mesophasic transitions (e.g., smectic vs. isotropic phases) may stem from differences in gelator concentration or solvent polarity. To reconcile

  • Conduct controlled experiments with fixed gelator-to-oil ratios (e.g., 1:10 w/w).
  • Use polarized light microscopy to visually confirm phase textures.
  • Compare results with structurally similar compounds (e.g., N-(2-aminoethyl)-oleamide) to identify trends .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in this compound gelation experiments?

  • Methodological Answer : Include:

  • Negative controls (e.g., oil without gelator) to baseline thermal and rheological properties.
  • Positive controls (e.g., commercial organogelators like 12-hydroxystearic acid).
  • Environmental controls (humidity, temperature) during gel formation to prevent solvent evaporation artifacts.
  • Triplicate runs for statistical validation of gelation efficiency and thermal stability .

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